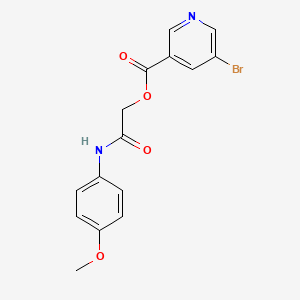

2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate

Description

2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is a chemical compound that features a combination of a methoxyphenyl group, an amino group, an oxoethyl group, and a bromonicotinate moiety

Properties

IUPAC Name |

[2-(4-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O4/c1-21-13-4-2-12(3-5-13)18-14(19)9-22-15(20)10-6-11(16)8-17-7-10/h2-8H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBOOEURTBIMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves the condensation of 4-methoxyaniline with ethyl 5-bromonicotinate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography

Biological Activity

2-((4-Methoxyphenyl)amino)-2-oxoethyl 5-bromonicotinate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Methoxyphenyl group : Enhances lipophilicity and may influence binding affinity.

- Amino group : Potentially involved in hydrogen bonding with biological targets.

- Oxoethyl group : Contributes to the compound's reactivity.

- Bromonicotinate moiety : Known for its interactions with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain kinases involved in cancer pathways, modulating signaling pathways that affect cell proliferation and survival. For instance, similar compounds have been shown to inhibit TAM family kinases, which are implicated in oncogenic processes .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown:

- U-87 glioblastoma cells : The compound demonstrated potent cytotoxicity, with a reduction in cell viability observed at concentrations as low as 1 µM .

- MDA-MB-231 breast cancer cells : Similar reductions in viability were noted, suggesting broad-spectrum anticancer potential .

Antioxidant Properties

The antioxidant activity of the compound has also been evaluated using the DPPH radical scavenging method. Results indicate that it possesses significant radical scavenging capabilities, potentially contributing to its anticancer effects by reducing oxidative stress within cells .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Bromo-N-methylpyridin-2-amine | Brominated pyridine with an amine group | Simpler structure; less complex than the target compound |

| N-(4-Methoxyphenyl)-5-bromonicotinamide | Contains a methoxy group on phenyl | Different functional group; potential for different activity |

| 6-Bromo-3-(trifluoromethyl)pyridin-2-amine | Trifluoromethyl substitution instead of phenyl | Unique electronic properties due to trifluoromethyl group |

The complexity and specific substitutions in this compound may enhance its biological activity compared to simpler analogs .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- In vitro assays : A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation through kinase inhibition .

- Mechanistic studies : Investigations into the mode of action revealed that the compound interacts with key enzymes involved in tumor growth, suggesting potential as a therapeutic agent in oncology .

- Structure-Activity Relationship (SAR) : Detailed SAR analyses have indicated that modifications to the methoxy and bromine substituents can significantly alter the biological activity, providing insights for future drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.